Simvastatin Hydroxy Acid Methyl Ester

Overview

Description

Simvastatin Hydroxy Acid Methyl Ester is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is part of the statin class of medications, which are primarily used to manage and reduce cholesterol levels in the body. This compound is known for its role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol .

Mechanism of Action

Target of Action

Simvastatin Hydroxy Acid Methyl Ester primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, Simvastatin effectively reduces the synthesis of cholesterol .

Mode of Action

Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a critical intermediary in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL (low-density lipoprotein) receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Simvastatin disrupts this pathway, leading to reduced production of these lipid compounds .

Pharmacokinetics

Simvastatin is well absorbed from the gastrointestinal tract but is highly extracted by the liver, the primary site of action . Only about 7% of the orally administered dose reaches the general circulation intact . Simvastatin is metabolized by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . This metabolism results in several metabolites, which remain largely within the liver and intestines via biliary excretion . Some gastrointestinal reabsorption of these metabolites may occur .

Result of Action

The primary result of Simvastatin’s action is a significant reduction in LDL cholesterol levels in the bloodstream . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . In addition to its lipid-lowering effect, Simvastatin has been documented to offer impressive vasorelaxant activity .

Action Environment

The action of Simvastatin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme can affect the metabolism and efficacy of Simvastatin . Additionally, the gut microbiota and bile acids can also influence the bioavailability and efficacy of Simvastatin . Therefore, the patient’s overall health status, diet, and concurrent medications can all impact the action, efficacy, and stability of Simvastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Simvastatin Hydroxy Acid Methyl Ester is synthesized from Simvastatin through a series of chemical reactions. The primary synthetic route involves the hydrolysis of the lactone ring in Simvastatin to form Simvastatin Hydroxy Acid, followed by esterification to produce the methyl ester derivative . The reaction conditions typically involve acidic or basic hydrolysis followed by esterification using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the hydrolysis of Simvastatin, purification of the hydroxy acid intermediate, and subsequent esterification .

Chemical Reactions Analysis

Types of Reactions

Simvastatin Hydroxy Acid Methyl Ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters .

Scientific Research Applications

Simvastatin Hydroxy Acid Methyl Ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

- Lovastatin Hydroxy Acid Methyl Ester

- Atorvastatin Hydroxy Acid Methyl Ester

- Pravastatin Hydroxy Acid Methyl Ester

- Rosuvastatin Hydroxy Acid Methyl Ester

Uniqueness

Simvastatin Hydroxy Acid Methyl Ester is unique due to its specific molecular structure, which allows it to effectively inhibit hydroxymethylglutaryl-coenzyme A reductase. Compared to other similar compounds, it has a distinct pharmacokinetic profile and a specific set of interactions with the enzyme, making it a valuable compound in the treatment of hypercholesterolemia .

Biological Activity

Simvastatin Hydroxy Acid Methyl Ester (SHAME) is an active metabolite of simvastatin, a widely used statin for lowering cholesterol levels. This article explores the biological activity of SHAME, focusing on its pharmacological effects, mechanisms of action, and implications for various health conditions.

Overview of Simvastatin and Its Metabolites

Simvastatin is an HMG-CoA reductase inhibitor that primarily acts in the liver to reduce cholesterol synthesis. It is administered as a prodrug that is converted into its active form, β-hydroxyacid, through hydrolysis and metabolic activation. The hydroxy acid form is crucial for the inhibition of HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol production .

Key Metabolites :

- β-Hydroxyacid : The primary active form responsible for lipid-lowering effects.

- 6'-Hydroxy and other derivatives : These metabolites also exhibit biological activity but are less studied compared to the β-hydroxyacid .

This compound exerts its biological effects through several mechanisms:

- Cholesterol Lowering : By inhibiting HMG-CoA reductase, SHAME decreases the synthesis of cholesterol in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream .

- Pleiotropic Effects : Beyond lipid-lowering, SHAME exhibits various pleiotropic effects:

- Impact on Lipidomic Profiles : Research indicates that simvastatin can alter lipidomic markers in liver cells, affecting fatty acid synthesis pathways and influencing overall lipid metabolism .

1. Anti-Atherogenic Effects

A study involving mice deficient in apolipoprotein E demonstrated that simvastatin significantly reduced total cholesterol content in the aorta by approximately 23%, indicating its potential anti-atherogenic properties even without altering plasma lipid levels .

| Parameter | Control Group | Simvastatin Group |

|---|---|---|

| Total Cholesterol (nmol/mg wet wt) | 56 ± 4 | 43 ± 3 |

| Free Cholesterol (nmol/mg) | 38 ± 2 | 31 ± 2 |

| Cholesteryl Ester (nmol/mg) | 17 ± 2 | 11 ± 1 |

2. Transgenerational Effects

A case study on the amphipod Gammarus locusta revealed transgenerational reproductive effects due to exposure to simvastatin. This research highlights potential long-term ecological impacts of pharmaceuticals, suggesting that simvastatin may disrupt reproductive health across generations .

3. Bone Health

Several studies have indicated that simvastatin promotes bone healing and may have therapeutic applications in osteoporosis. Its role in enhancing bone metabolism suggests additional benefits beyond cardiovascular health .

Pharmacokinetics and Safety Profile

Simvastatin undergoes extensive first-pass metabolism in the liver, with CYP3A4 being the primary enzyme involved. The pharmacokinetics reveal a Tmax (time to reach maximum concentration) of approximately 1.44 hours and a half-life of about 4.85 hours .

While generally well-tolerated, potential side effects include muscle pain and liver enzyme elevations. Genetic polymorphisms in CYP3A5 can influence individual responses to simvastatin therapy, necessitating personalized approaches to treatment .

Properties

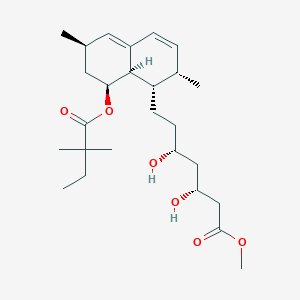

IUPAC Name |

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXHKJGHXLLPK-RVTXAWHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453246 | |

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145576-26-7 | |

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.